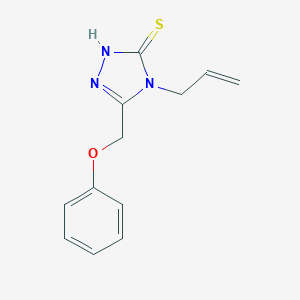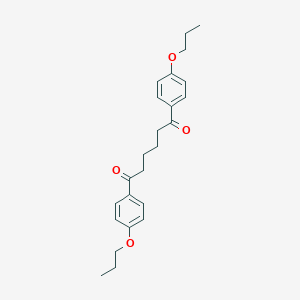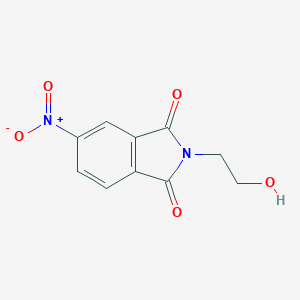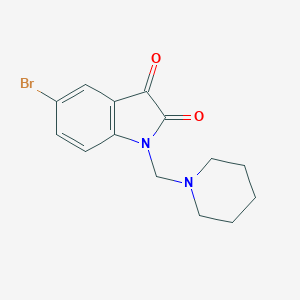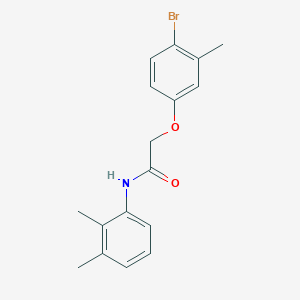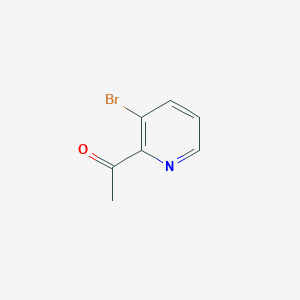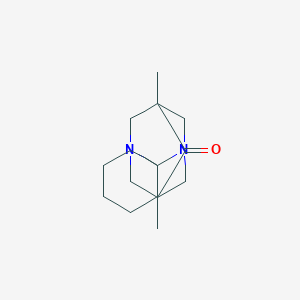
Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' is a heterocyclic compound that has been of interest to researchers due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. 3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-'.
Applications De Recherche Scientifique
Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its antibacterial, antifungal, and antiviral activities. It has also been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. In addition, Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' has been investigated for its potential use as a ligand in catalysis and as a building block in the synthesis of novel materials.
Mécanisme D'action
The mechanism of action of Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' is not fully understood. However, several studies have suggested that it may act by inhibiting the activity of enzymes involved in bacterial, fungal, and viral replication. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Effets Biochimiques Et Physiologiques
Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. In addition, it has been shown to inhibit the replication of several viruses, including HIV-1, herpes simplex virus, and influenza A virus. Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' is its broad-spectrum antibacterial, antifungal, and antiviral activities. It has also been shown to exhibit anticancer properties, making it a potential candidate for the development of novel cancer therapeutics. However, one of the limitations of Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
Several future directions for the research on Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' can be identified. One of the potential areas of research is the development of novel derivatives of Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' with improved solubility and bioavailability. Another potential area of research is the investigation of the mechanism of action of Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' in more detail, which may lead to the development of more effective antibacterial, antifungal, antiviral, and anticancer agents. Additionally, the potential use of Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' as a ligand in catalysis and as a building block in the synthesis of novel materials can also be explored further.
Conclusion
In conclusion, Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' is a heterocyclic compound that has potential applications in medicinal chemistry, materials science, and organic synthesis. Its broad-spectrum antibacterial, antifungal, and antiviral activities, as well as its anticancer properties, make it a promising candidate for the development of novel therapeutics. However, further research is needed to fully understand its mechanism of action and to develop more effective derivatives with improved solubility and bioavailability.
Méthodes De Synthèse
The synthesis of Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' has been reported in the literature. One of the most commonly used methods involves the reaction of 1,2-cyclohexanedione with 1,3-diaminopropane in the presence of acetic acid and acetic anhydride. The resulting product is then treated with 5,7-dimethyl-1,8-naphthyridine-4-one to yield Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-'.
Propriétés
Numéro CAS |
108790-80-3 |
|---|---|
Nom du produit |
Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl- |
Formule moléculaire |
C15H24N2O |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
5,7-dimethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,1'-cyclohexane]-6-one |
InChI |
InChI=1S/C15H24N2O/c1-13-8-16-10-14(2,12(13)18)11-17(9-13)15(16)6-4-3-5-7-15/h3-11H2,1-2H3 |
Clé InChI |
CMGPXQNXFMPPFA-UHFFFAOYSA-N |
SMILES |
CC12CN3CC(C1=O)(CN(C2)C34CCCCC4)C |
SMILES canonique |
CC12CN3CC(C1=O)(CN(C2)C34CCCCC4)C |
Autres numéros CAS |
108790-80-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



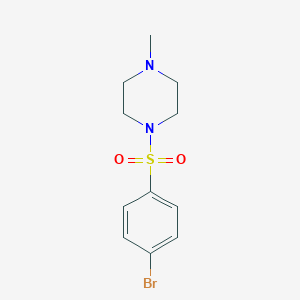
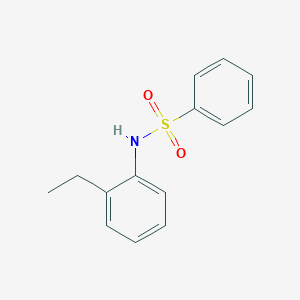
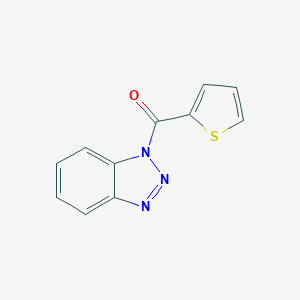
![N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B187585.png)
![3-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B187586.png)
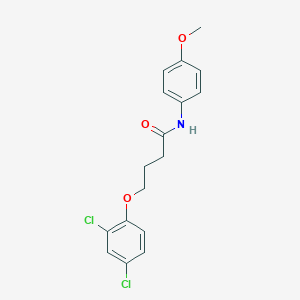
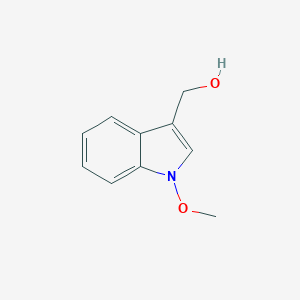
![Bis[4-(4-chlorophenoxy)phenyl] sulfone](/img/structure/B187590.png)
